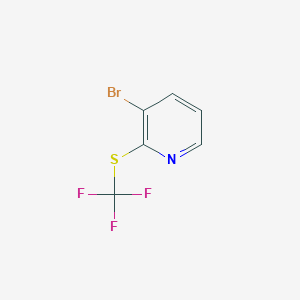

3-Bromo-2-(trifluoromethylthio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(trifluoromethylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NS/c7-4-2-1-3-11-5(4)12-6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJIRTHKQVAGSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272462 | |

| Record name | 3-Bromo-2-[(trifluoromethyl)thio]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-96-7 | |

| Record name | 3-Bromo-2-[(trifluoromethyl)thio]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-[(trifluoromethyl)thio]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Trifluoromethylthio Pyridine and Analogues

Strategies for Introducing Bromine into the Pyridine (B92270) Ring

Regioselective Bromination Techniques

Direct bromination of pyridine is challenging due to the electron-deficient nature of the ring, which typically requires harsh conditions and can lead to a mixture of products. youtube.comyoutube.com Electrophilic aromatic substitution on an unsubstituted pyridine ring generally directs incoming electrophiles to the 3-position, but the reaction is often sluggish. google.comgoogle.com

For substituted pyridines, the directing effect of the existing group is paramount. When the pyridine ring is "activated" by an electron-donating group, such as an amino or methoxy (B1213986) group, regioselective bromination becomes more feasible. thieme-connect.com The use of N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) has proven effective for the monobromination of activated pyridines in high yields. thieme-connect.com However, for a pyridine ring bearing an electron-withdrawing group like the trifluoromethylthio (SCF3) group at the 2-position, direct electrophilic bromination at the 3-position is electronically disfavored.

A modern approach to achieve 3-halogenation involves a sequence of ring-opening, halogenation, and ring-closing. nih.gov This method utilizes Zincke imine intermediates, which are formed from the pyridine. These acyclic intermediates undergo highly regioselective halogenation under mild conditions. nih.gov This strategy effectively transforms the electron-deficient pyridine into a more reactive species for controlled electrophilic attack. nih.gov

| Starting Material | Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | NBS | Acetonitrile | 5-Bromo-2-aminopyridine | High | thieme-connect.com |

| 2-Methoxypyridine | NBS | Acetonitrile | 5-Bromo-2-methoxypyridine | High | thieme-connect.com |

| 2-Phenylpyridine | Dibenzylamine, NBS, NH4OAc | One-pot, 60°C | 3-Bromo-2-phenylpyridine | Good | nih.gov |

Indirect Bromination Approaches via Precursors

An alternative to direct bromination is the use of a precursor molecule where a different functional group is first installed at the 3-position and then converted to a bromine atom. A classic and reliable method is the Sandmeyer reaction, which involves the diazotization of an amino group. beilstein-journals.org

In this approach, a 3-aminopyridine (B143674) derivative serves as the precursor. The amino group is converted into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution to introduce the bromine atom at the 3-position. This method is particularly useful when direct bromination is not regioselective or leads to low yields. For the synthesis of 3-Bromo-2-(trifluoromethylthio)pyridine, this would entail starting with 3-Amino-2-(trifluoromethylthio)pyridine. A copper-mediated Sandmeyer-type trifluoromethylation has also been reported, highlighting the utility of diazonium salt intermediates in introducing various functionalities. beilstein-journals.org

Approaches for Incorporating the Trifluoromethylthio Group

The introduction of the trifluoromethylthio (SCF3) group is a key transformation in the synthesis of the target molecule and its analogs. This is most commonly achieved through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Trifluoromethylthiolation Methods

Transition metal catalysis provides a powerful toolkit for forming the C-S bond between the pyridine ring and the SCF3 moiety. Copper and palladium are the most frequently employed metals for this purpose, each offering distinct advantages in terms of reactivity and substrate scope.

Copper-catalyzed methods are widely used for the trifluoromethylthiolation of aryl and heteroaryl halides. nih.gov These reactions typically involve the coupling of a bromopyridine with a trifluoromethylthiolating agent. The choice of the SCF3 source is crucial, with reagents like trifluoromethyltrimethylsilane (TMSCF3) being popular due to their accessibility and reactivity. beilstein-journals.orgnih.gov The reaction often requires a copper(I) salt, such as copper(I) iodide (CuI), and may be facilitated by a ligand and a suitable base.

The mechanism is thought to involve the in-situ formation of a Cu-CF3 species from the trifluoromethylating reagent and the copper salt. nih.gov This species then undergoes oxidative addition to the aryl halide (e.g., 3-bromopyridine), followed by reductive elimination to yield the desired trifluoromethylthiolated product. A one-pot Sandmeyer trifluoromethylation has also been developed, which combines diazotization with copper-mediated trifluoromethylation. beilstein-journals.org

| Substrate | CF3 Source | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Aryl Halide | TMSCF3 | CuI, Fluoride (B91410) Activator | Aryl-SCF3 | nih.gov |

| Arylamine (via Diazonium Salt) | TMSCF3 | t-BuONO, CuI | Aryl-SCF3 | beilstein-journals.org |

| Aryl Halide | Umemoto's Reagent | Copper | Aryl-SCF3 | beilstein-journals.org |

Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern organic synthesis and have been applied to trifluoromethylthiolation. researchgate.netresearchgate.net These methods often exhibit high functional group tolerance and can be effective under mild conditions. nih.govnih.gov The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the 3-bromopyridine (B30812). This is followed by transmetalation with a trifluoromethylthiolating agent and subsequent reductive elimination to afford the product and regenerate the Pd(0) catalyst. nih.gov

Research has shown the successful palladium-catalyzed trifluoromethylthiolation of various aryl chlorides, demonstrating the robustness of this approach for a range of substrates, including heterocycles. nih.govnih.gov The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the key steps of the catalytic cycle. nih.gov Palladium-catalyzed C-H activation has also emerged as a method for the direct trifluoromethylthiolation of 2-arylpyridines, providing an alternative route that avoids the pre-functionalization with a halide. researchgate.netresearchgate.net

Metal-Free Trifluoromethylthiolation Protocols

The development of metal-free trifluoromethylthiolation methods is a significant step towards more sustainable chemical synthesis, avoiding the cost and toxicity associated with many transition metals. soton.ac.ukmst.edu These protocols often rely on the generation of an electrophilic trifluoromethylthio species or proceed through photoredox catalysis.

A notable class of reagents for metal-free C-H trifluoromethylthiolation are trifluoromethyl sulfoxides. soton.ac.uk These reagents, when activated, can functionalize a range of heteroarenes. The process is believed to occur via an interrupted Pummerer reaction mechanism. soton.ac.uk For instance, trifluoromethyl sulfoxides have been successfully used for the C-H trifluoromethylthiolation of various electron-rich heteroarenes. soton.ac.uk

Another prominent metal-free approach involves visible-light photoredox catalysis. beilstein-journals.orgmst.edu This technique uses an organic photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) or diacetyl, to initiate the reaction under mild conditions using blue LEDs. beilstein-journals.orgmst.edumst.edu For example, a metal-free protocol for the vicinal trifluoromethylthio-thiolation of unactivated alkenes has been developed, which proceeds via a radical process under blue light irradiation. beilstein-journals.org Similarly, S-trifluoromethylation of thiols has been achieved using the bench-stable Langlois' reagent in conjunction with a simple organic catalyst like diacetyl, offering an environmentally friendly alternative to traditional metal-catalyzed methods. mst.edumst.edu

A highly versatile and atom-efficient trifluoromethylthiolating agent known as S-(Trifluoromethyl) Trifluoromethanesulfonothioate (TTST) can participate in electrophilic, nucleophilic, and radical trifluoromethylthiolation without the need for a metal catalyst. tcichemicals.com Depending on the reaction conditions, TTST can generate trifluoromethylthio cations, anions, or radicals, making it adaptable to various substrates, including electron-rich aromatic rings. tcichemicals.com

Table 1: Examples of Metal-Free Trifluoromethylthiolation Conditions

| Reagent/System | Catalyst/Initiator | Substrate Type | Key Features |

| Trifluoromethyl sulfoxides | Tf₂O, then Et₂NH | (Hetero)arenes | Metal-free C-H functionalization. soton.ac.uk |

| Phth-SCF₃ / Disulfide | 4CzIPN / Blue LED | Unactivated alkenes | Vicinal difunctionalization. beilstein-journals.org |

| Langlois' reagent | Diacetyl / Blue LED | Thiols | Economical and sustainable S-trifluoromethylation. mst.edumst.edu |

| TTST | None required | Alkenes, Aryl Iodides | Can generate SCF₃ cations, anions, or radicals. tcichemicals.com |

Radical-Mediated Trifluoromethylthiolation Pathways

Radical-mediated reactions offer a powerful tool for functionalizing otherwise inert C-H bonds on pyridine rings. nih.govchemrxiv.org The generation of a trifluoromethylthio radical (•SCF₃) is a key step in these pathways. This radical can be produced from various precursors under thermal, photochemical, or redox conditions.

The versatile reagent TTST, for example, can generate the •SCF₃ radical, which can then add to alkenes. tcichemicals.com Another approach involves the single-electron oxidation of carboxylates, which decarboxylate to form alkyl radicals; this strategy has been adapted for pyridine functionalization. youtube.com Similarly, redox-active esters can serve as radical precursors for the synthesis of secondary trifluoromethylated alkyl bromides using 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor. nih.govorganic-chemistry.org

The addition of radicals to the pyridine nucleus is often facilitated by activating the pyridine ring, for instance, by forming N-alkoxypyridinium salts. These salts exhibit remarkable reactivity towards alkyl radicals. chemrxiv.org The reaction proceeds under neutral conditions without needing an external oxidant, as the methoxyl radical eliminated during rearomatization propagates the radical chain. chemrxiv.org The mechanism involves the addition of the radical to the pyridinium (B92312), followed by proton loss and elimination of a methoxyl radical to restore aromaticity. chemrxiv.org

Recent advancements have also demonstrated the C3-selective trifluoromethylthiolation of pyridines via dihydropyridine (B1217469) intermediates, which can involve radical pathways. acs.org Pyridine-boryl radicals have also emerged as catalysts in cycloaddition reactions for synthesizing pyridine bioisosteres, showcasing the expanding utility of radical chemistry in pyridine functionalization. chemrxiv.orgchemrxiv.org

Table 2: Precursors for Radical Trifluoromethylthiolation

| Radical Precursor | Initiation Method | Target Substrate | Reference |

| S-(Trifluoromethyl) Trifluoromethanesulfonothioate (TTST) | Varies | Alkenes | tcichemicals.com |

| Redox-active esters | Blue LED irradiation | 2-bromo-3,3,3-trifluoropropene | nih.govorganic-chemistry.org |

| B-alkylcatecholboranes | Radical initiator (e.g., DTBHN) | N-methoxypyridinium salts | chemrxiv.org |

| Carboxylic acids | Silver nitrate | Pyridinium salts | youtube.com |

Convergent and Divergent Synthetic Routes

Sequential Halogenation and Trifluoromethylthiolation

A classic and reliable approach to synthesizing highly substituted pyridines like this compound is through a sequential, multi-step process. This convergent strategy involves the separate synthesis of a halogenated pyridine precursor followed by the introduction of the trifluoromethylthio group.

The synthesis of the required 3-bromopyridine intermediate can be achieved through several methods. One common laboratory method involves the reaction of pyridine with bromine in the presence of sulfuric acid. google.com Another approach utilizes the reaction of pyridine with a hydrobromic acid solution under the action of hydrogen peroxide. google.com

Once the 3-bromopyridine scaffold is obtained, the trifluoromethylthio group can be introduced at the 2-position. This can be accomplished through various methods, including nucleophilic aromatic substitution if the 2-position is further activated (e.g., with a nitro group) or through transition-metal-catalyzed cross-coupling reactions. nih.gov For instance, gold-catalyzed trifluoromethylthiolation of aryl halides using AgSCF₃ has been reported as a mild and efficient protocol with a broad substrate scope. nih.gov This type of sequential approach allows for controlled, position-selective functionalization, which is crucial for building complex molecular architectures.

Tandem Reactions for Single-Pot Synthesis

Tandem, or one-pot, reactions represent a more advanced and efficient synthetic strategy, minimizing waste and reducing reaction times by combining multiple transformations in a single reaction vessel without isolating intermediates. nih.gov In the context of pyridine functionalization, tandem reactions often proceed through the temporary dearomatization of the pyridine ring. acs.orgacs.org

One such strategy involves the dearomative 1,2-hydrosilylation of a pyridine, catalyzed by an iridium(I) complex, to generate an N-silyl enamine in situ. acs.org This nucleophilic intermediate can then participate in a subsequent palladium-catalyzed asymmetric allylic alkylation, leading to C-3 substituted tetrahydropyridines. acs.org While this specific example focuses on alkylation, the principle of generating a reactive dihydropyridine intermediate could be adapted for trifluoromethylthiolation.

The reductive functionalization of pyridine-fused N-heteroarenes is another powerful tandem strategy. acs.org By generating reductive intermediates like imines, enamines, and radicals, a variety of functional groups can be installed in a single pot. acs.org These methods are characterized by high efficiency and atom economy, using readily available N-heteroarenes as starting materials. acs.org The development of such tandem processes for the direct synthesis of this compound would represent a significant improvement over traditional sequential routes.

Green Chemistry Considerations in Synthesis

Atom Economy and Reaction Efficiency

Green chemistry principles aim to design chemical processes that minimize environmental impact. primescholars.com A key metric in this philosophy is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orglibretexts.org A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste byproducts. libretexts.org

When evaluating synthetic routes to this compound, atom economy provides a clear framework for comparison.

Addition Reactions: These reactions are inherently atom-economical as they combine reactants without the loss of atoms. primescholars.comrsc.org A hypothetical cycloaddition route to form the functionalized pyridine ring would, in theory, have a high atom economy.

The choice of reagents also heavily influences reaction efficiency and sustainability. The use of metal-free catalytic systems and easily handled, stable reagents like TTST or Langlois' reagent contributes positively to the green credentials of a synthesis. soton.ac.ukmst.edutcichemicals.com

Table 3: Idealized Atom Economy for Different Reaction Types

| Reaction Type | Generic Equation | Theoretical Atom Economy | Notes |

| Addition | A + B → C | 100% | All atoms from reactants are in the product. primescholars.com |

| Substitution | A-B + C → A-C + B | < 100% | Byproduct 'B' is formed. Common in aromatic functionalization. primescholars.com |

| Elimination | A → B + C | < 100% | Atoms are lost from the reactant to form byproducts. primescholars.com |

| Rearrangement | A → B | 100% | No atoms are lost, only rearranged. |

Solvent Selection and Auxiliaries

The selection of an appropriate solvent system and the use of auxiliary agents are critical in the synthesis of this compound and its analogues. These factors significantly influence reaction kinetics, the solubility of reagents and catalysts, and ultimately, the yield and purity of the final product. Research into the trifluoromethylthiolation of aryl halides, particularly those containing a pyridine moiety, has highlighted the importance of polar aprotic solvents.

Solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and N-methyl-2-pyrrolidone (NMP) are frequently employed. For instance, in the copper-catalyzed trifluoromethylthiolation of aryl halides, changing the solvent from acetonitrile to DMF has been shown to enable the reaction to proceed at room temperature, a significant improvement over methods requiring elevated temperatures. nih.gov This suggests that the higher polarity and coordinating ability of DMF can stabilize catalytic intermediates and facilitate the coupling process. NMP has also been identified as an effective solvent in copper-catalyzed oxidative trifluoromethylation of terminal alkenes and in the trifluoromethylation of heteroaromatics. acs.org

Auxiliaries, in the form of ligands and bases, play a pivotal role in modulating the reactivity and stability of the catalyst. In copper-catalyzed systems for trifluoromethylthiolation, ligands are often essential. 1,10-Phenanthroline has been successfully used as a ligand in conjunction with a CuBr catalyst for the trifluoromethylthiolation of aryl bromides and iodides that contain directing groups like pyridine. nih.gov The pyridine nitrogen atom itself can act as a directing group, enhancing the efficiency of reactions at the ortho position. nih.govrsc.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands in copper-catalyzed fluoroalkylation of aryl halides, demonstrating the ability to promote reactions with otherwise less reactive aryl bromides and chlorides. nih.gov The choice of base, if required by the specific catalytic cycle, is also crucial and can influence the reaction outcome.

The table below summarizes the impact of different solvents and auxiliaries on analogous trifluoromethylthiolation and fluoroalkylation reactions.

| Substrate Type | Catalyst System | Solvent(s) | Auxiliary (Ligand) | Key Finding | Reference |

| Aryl Bromides/Iodides with Directing Groups | CuBr | Acetonitrile, DMF | 1,10-Phenanthroline | Changing solvent from Acetonitrile to DMF allowed the reaction to proceed at room temperature. | nih.gov |

| Heteroaryl Halides | Copper Iodide | NMP | Pyridine | Pyridine as a ligand in NMP was optimal for efficient trifluoromethylation under flow conditions. | acs.org |

| Aryl Halides with Pyridine Directing Group | (IPr)Cu-fluoroalkyl | Not specified | IPr (NHC ligand) | The pyridine directing group dramatically enhanced the reactivity of aryl bromides and chlorides. | nih.gov |

| 2-Pyridyl Aryl Bromides | Copper(I) | Not specified | Pyridyl directing group | The pyridyl group was essential for successful catalytic fluorination and stabilized the Cu(I) species. | rsc.org |

This table is generated based on data from analogous reactions and illustrates general principles applicable to the target synthesis.

Catalytic Approaches for Reduced Waste Generation

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes that minimize waste. In the synthesis of this compound and related compounds, catalytic methods are inherently superior to stoichiometric approaches in terms of waste reduction, as they reduce the amount of reagents required and often lead to cleaner reactions with fewer by-products.

The primary strategy for reducing waste is the use of efficient catalysts, such as those based on copper and palladium, which can achieve high turnover numbers and operate at low loadings. nih.govrsc.org Copper-catalyzed reactions, for example, are often favored due to the lower cost and toxicity of copper compared to other transition metals like palladium. The development of copper-catalyzed trifluoromethylthiolation reactions that proceed under mild conditions with inexpensive catalysts like CuBr or Cu(OAc)₂ represents a significant step towards greener synthesis. nih.govuark.edu

The choice of reagents also plays a role in waste generation. The development of more efficient trifluoromethylthiolating agents that are stable and deliver the SCF₃ group with high efficiency contributes to reduced waste. The use of flow chemistry conditions, as demonstrated in some trifluoromethylation reactions, can also lead to improved efficiency, better control over reaction parameters, and reduced waste generation compared to batch processes. acs.org

The table below outlines some catalytic strategies and their contribution to waste reduction in the synthesis of related fluorinated pyridine compounds.

| Strategy | Catalytic System/Method | Contribution to Waste Reduction | Reference |

| High-Efficiency Catalysis | Copper or Palladium catalysts for cross-coupling | Reduces the need for stoichiometric reagents, leading to less inorganic waste. | nih.govrsc.org |

| By-product Recycling | Catalytic hydrogenolysis of chlorinated by-products | Converts waste streams back into valuable starting materials, improving atom economy. | nih.gov |

| Use of Less Toxic/Expensive Metals | Copper-based catalysts (e.g., CuBr, Cu(OAc)₂) | Reduces the environmental impact and cost associated with catalysts like palladium. | nih.govuark.edu |

| Process Intensification | Flow chemistry conditions | Can lead to higher yields, better selectivity, and reduced solvent and reagent consumption. | acs.org |

This table highlights general principles of green chemistry applied to catalytic systems relevant for the synthesis of the target compound.

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Trifluoromethylthio Pyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridines, which are inherently electron-deficient heterocycles. wikipedia.org This deficiency makes them more susceptible to nucleophilic attack than their benzene (B151609) counterparts. baranlab.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for activating the ring towards this type of substitution. masterorganicchemistry.com

Reactivity at the C-2 Position and Influence of Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group at the C-2 position is a potent electron-withdrawing group, significantly activating the pyridine (B92270) ring for nucleophilic attack. This activation stems from its ability to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.orgmasterorganicchemistry.com While substitution can occur at positions ortho or para to an activating group, the presence of the bromine atom at the 3-position directs nucleophilic attack to other activated positions on the ring, typically C-2 or C-6, if a suitable leaving group were present there.

In the context of 3-Bromo-2-(trifluoromethylthio)pyridine, the -SCF3 group at C-2 enhances the electrophilicity of the entire ring system. However, for an SNAr reaction to occur, a nucleophile would need to displace one of the substituents. The bromine at C-3 is a potential leaving group, but its displacement is less favorable than at the C-2 or C-4 positions due to less effective stabilization of the intermediate by the ring nitrogen. stackexchange.com

The reactivity order for leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is inverted compared to SN2 reactions. wikipedia.org This "element effect" arises because the rate-determining step is typically the nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. wikipedia.orgnih.gov The high electronegativity of fluorine, for example, makes the attached carbon more electrophilic and thus more susceptible to initial attack. wikipedia.org

Table 1: Factors Influencing SNAr Reactivity| Factor | Influence on SNAr Rate | Reason |

|---|---|---|

| Electron-Withdrawing Group (e.g., -SCF3, -NO2) | Increases | Stabilizes the negative charge of the Meisenheimer intermediate through inductive and/or resonance effects. wikipedia.org |

| Position of Activating Group | Ortho/Para > Meta | Allows for direct delocalization of the negative charge onto the activating group. masterorganicchemistry.com |

| Leaving Group (Halogen) | F > Cl ≈ Br > I | The rate-determining step is nucleophilic attack, which is accelerated by the higher electronegativity of the leaving group making the carbon more electrophilic. wikipedia.org |

| Pyridine Nitrogen | Increases (vs. Benzene) | Acts as an intrinsic electron-withdrawing group and stabilizes the intermediate via resonance. wikipedia.org |

Role of Halogen Activation and Pyridine Nitrogen

The pyridine nitrogen plays a critical role in activating the ring for SNAr reactions. It acts as a powerful electron-withdrawing group, reducing the electron density of the aromatic system. wikipedia.org When a nucleophile attacks at the C-2 or C-4 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the C-3 position does not allow for this direct resonance stabilization by the nitrogen, making substitution at this position less favorable. stackexchange.com

The reactivity of the pyridine ring can be further enhanced by the coordination of a Lewis acid or Brønsted acid to the nitrogen atom. bath.ac.uksci-hub.sesemanticscholar.org This coordination increases the electron deficiency of the ring, making it even more susceptible to nucleophilic attack. sci-hub.se

The bromine atom at the C-3 position of the target molecule primarily functions as a leaving group. In SNAr reactions, the strength of the C-X bond is less important than the ability of the halogen to activate the attack site through its inductive effect. wikipedia.org However, as noted, the position of the halogen is crucial, with halogens at C-2 and C-4 being significantly more reactive in SNAr than those at C-3. orgsyn.org

Cross-Coupling Reactions

This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetallation, and reductive elimination. wikipedia.orgyoutube.com The bromine atom at the C-3 position serves as the electrophilic site for the initial oxidative addition of the palladium catalyst.

Palladium-Catalyzed Cross-Couplings (Suzuki, Stille, Negishi, Buchwald-Hartwig)

The C-Br bond at the 3-position of the pyridine ring allows this compound to participate in several named cross-coupling reactions, enabling the introduction of a wide range of substituents. orgsyn.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. libretexts.orglibretexts.org It is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin (stannane) reagent. organic-chemistry.orgwikipedia.org It is highly versatile and tolerant of many functional groups, though the toxicity of tin compounds is a drawback. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide. organic-chemistry.org Negishi couplings are known for their high reactivity and good functional group tolerance. orgsyn.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a base and a specialized phosphine (B1218219) ligand. researchgate.net

Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions| Reaction Name | Organometallic Reagent (R'-M) | Key Features |

|---|---|---|

| Suzuki-Miyaura | Boronic Acids/Esters (B(OR)2) | Requires a base; stable, non-toxic reagents; aqueous conditions possible. libretexts.orgnih.gov |

| Stille | Organostannanes (SnR3) | Tolerates a wide range of functional groups; no base required; toxic reagents. organic-chemistry.orglibretexts.org |

| Negishi | Organozinc (ZnX) | Highly reactive nucleophiles; sensitive to moisture and air; broad scope. orgsyn.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amines (HNR2), Alcohols, Thiols | Forms C-N, C-O, or C-S bonds; requires a base and specific bulky phosphine ligands. researchgate.net |

Oxidative addition is the initial, and often rate-determining, step in the catalytic cycle, where the Pd(0) catalyst inserts into the carbon-bromine bond. baranlab.orgrsc.org This process converts the palladium from the Pd(0) to the Pd(II) oxidation state. youtube.com For aryl halides, two primary mechanisms are considered for this step: a concerted, three-centered pathway and a more polar, SNAr-like nucleophilic displacement pathway. rsc.orgchemrxiv.org

For substrates like this compound, the mechanism can be influenced by the electronic nature of the ring and the position of the halogen. While C-X bonds adjacent to the pyridine nitrogen often react via a nucleophilic displacement mechanism due to stabilization from the nitrogen lone pair, the C-3 halide is more removed. chemrxiv.org Therefore, a concerted mechanism is also plausible. In general, the reactivity of aryl halides in oxidative addition follows the order of bond strength: C-I > C-OTf ≈ C-Br >> C-Cl. baranlab.orglibretexts.org The oxidative addition step is generally considered irreversible. baranlab.org

Following oxidative addition, the transmetallation step occurs. In this process, the organic group from the organometallic reagent (e.g., the aryl group from the organoboron reagent in a Suzuki coupling) is transferred to the Pd(II) center, displacing the halide. wikipedia.orgnih.gov This forms a diorganopalladium(II) intermediate. nih.gov

The mechanism of transmetallation varies depending on the specific coupling reaction:

Suzuki Coupling: The base plays a crucial role, forming a more nucleophilic boronate species (e.g., [R-B(OH)3]-) which facilitates the transfer of the organic group to the palladium center. harvard.edu

Stille Coupling: Transmetallation is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium complex, forming a pentavalent intermediate before the organic group is transferred. wikipedia.org

Negishi Coupling: The organozinc reagent is highly nucleophilic and transfers its organic group directly to the electrophilic Pd(II) center. csbsju.edu

The efficiency of the transmetallation step is influenced by factors such as the nature of the ligands on the palladium, the solvent, and any additives present. nih.gov This step concludes with the formation of the diorganopalladium(II) complex, which then proceeds to reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. youtube.com

Reductive Elimination Steps

Reductive elimination is a fundamental step in many transition metal-catalyzed cross-coupling reactions, leading to the formation of the desired carbon-carbon or carbon-heteroatom bond and the regeneration of the active catalyst. In the context of reactions involving this compound, this step would typically occur from a palladium(IV) or other high-valent metal center.

The general mechanism for reductive elimination from an octahedral d6 complex, such as a Pd(IV) intermediate, often requires the two groups to be eliminated to be in a cis-position relative to each other. If they are in a trans configuration, a pre-isomerization step is necessary. The elimination itself is believed to proceed through a nonpolar, three-center transition state, with retention of stereochemistry at any involved carbon centers. umb.edu

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are a valuable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While palladium is often the catalyst of choice for cross-coupling reactions, copper catalysis offers alternative reactivity and can be more cost-effective. Copper's utility can be limited by a high barrier to oxidative addition with organohalides. princeton.eduacs.org However, recent advances have overcome some of these challenges, particularly through the use of photoredox dual catalysis. princeton.eduacs.org

In the case of this compound, the C-Br bond at the 3-position is a potential site for copper-catalyzed cross-coupling reactions. These reactions could include, for example, the coupling with alkynes (a Sonogashira-type reaction), amines, or other nucleophiles. The trifluoromethylthio group at the 2-position would remain as a spectator, influencing the electronic properties of the pyridine ring.

A proposed general mechanism for a copper-catalyzed coupling reaction with an aryl bromide involves the oxidative addition of the aryl bromide to a low-valent copper species. This is followed by reaction with the coupling partner and subsequent reductive elimination to afford the product and regenerate the copper catalyst. The specific ligands on the copper center play a crucial role in facilitating these steps.

While specific examples of copper-catalyzed coupling reactions utilizing this compound as a substrate are not extensively documented, related transformations on other bromo-pyridines suggest its potential as a viable coupling partner.

Mechanistic Insights into Regioselectivity and Chemoselectivity

The regioselectivity and chemoselectivity of reactions involving this compound are governed by the electronic and steric influences of the substituents on the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, and this effect is compounded by the presence of the bromo and trifluoromethylthio groups.

In cross-coupling reactions, the C-Br bond at the 3-position is the most likely site of reaction, as C-S and C-F bonds are generally more stable and less reactive towards oxidative addition.

In cycloaddition reactions, such as the [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene, the regioselectivity is exclusively controlled, leading to the formation of a single regioisomer. researchgate.netnih.gov This highlights the strong directing effects of the substituents in determining the outcome of such reactions.

Electrophilic Aromatic Substitution (EAS) Reactivity

Deactivated Nature of Pyridine Ring

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.orggcwgandhinagar.com The nitrogen atom can also be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring towards electrophilic attack. gcwgandhinagar.comyoutube.com

Directing Effects of Bromo and Trifluoromethylthio Substituents

In polysubstituted pyridines, the directing effects of the existing substituents determine the position of further substitution. The general rule is that the most activating group dictates the regiochemical outcome. pearson.com However, in this compound, both the bromo and the trifluoromethylthio groups are deactivating.

Electrophilic attack on the pyridine ring is generally favored at the 3- and 5-positions to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. quimicaorganica.orgyoutube.com The bromo group is a deactivating, ortho-, para-director, while the trifluoromethylthio group is also strongly deactivating and meta-directing with respect to its position.

Given these factors, any potential EAS reaction on this compound would be expected to be very slow and require harsh conditions. The most likely positions for substitution would be C-5, as it is meta to the trifluoromethylthio group and para to the bromo group, and avoids placing a positive charge on the nitrogen in the resonance structures of the sigma complex.

Radical-Mediated Transformations

Radical reactions offer an alternative pathway for the functionalization of heteroaromatic compounds. While specific radical-mediated transformations of this compound are not widely reported, general principles of radical chemistry can be applied.

The C-Br bond in this compound could potentially undergo homolytic cleavage to generate a pyridyl radical. This could be initiated by radical initiators or through photoredox catalysis. Once formed, this radical could participate in a variety of reactions, such as addition to alkenes or alkynes, or coupling with other radical species. The regiochemistry of these reactions would be influenced by the stability of the resulting radical intermediates.

Generation and Reactivity of Trifluoromethylthio Radicals

The generation of the trifluoromethylthio radical (•SCF₃) is a significant area of research due to the unique properties the -SCF₃ group imparts to organic molecules. Typically, these radicals are not generated from the cleavage of a C-S bond in a pyridine ring but from specialized reagents. Common precursors include N-trifluoromethylthiosaccharin or silver trifluoromethylthiolate (AgSCF₃). beilstein-journals.orgresearchgate.net These reagents can generate the •SCF₃ radical under thermal or photolytic conditions, which can then participate in various reactions.

Once generated, the •SCF₃ radical can undergo several types of reactions, such as addition to unsaturated bonds. For instance, a cascade oxidative trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles with AgSCF₃ has been described, indicating the involvement of radical processes. beilstein-journals.orgresearchgate.net

Photo-Induced Radical Processes

Photo-induced reactions, particularly those involving photoredox catalysis, represent a mild and powerful method for generating radical species. nih.gov In a typical cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable precursor to generate a radical. For trifluoromethylthiolation, this would involve the formation of the •SCF₃ radical. beilstein-journals.org

Mechanistic investigations into these processes often involve studying the quenching of the photocatalyst's excited state and the detection of radical intermediates. While these studies have been performed for various trifluoromethylating and trifluoromethylthiolating agents, specific data for this compound as either a precursor or substrate in such photo-induced radical processes is not found in the current body of scientific literature.

Ring-Opening and Ring-Closing Mechanisms (e.g., Zincke Imine Intermediates)

The Zincke reaction is a classic method for transforming pyridines into pyridinium (B92312) salts, which can subsequently undergo ring-opening upon reaction with a primary or secondary amine to form a "Zincke aldehyde" or a "Zincke imine". wikipedia.orgnih.govwikipedia.org This strategy temporarily converts an electron-deficient pyridine into a more reactive, open-chain intermediate that can be functionalized. chemrxiv.org

This method has been successfully applied to various substituted pyridines, including 3-bromopyridine (B30812), for regioselective functionalization at the C3 position. chemrxiv.orgnih.gov The process typically involves N-activation of the pyridine, ring-opening with an amine, functionalization of the resulting Zincke imine, and subsequent ring-closure to yield a substituted pyridine. nih.gov While this is a powerful tool for pyridine modification, the literature does not describe its application to substrates bearing a 2-(trifluoromethylthio) group. The electronic and steric influence of the -SCF₃ substituent at the 2-position on the formation and reactivity of a potential Zincke imine intermediate from this compound has not been reported.

Computational and Theoretical Chemistry Studies of 3 Bromo 2 Trifluoromethylthio Pyridine

Quantum Mechanical (QM) Investigations

Quantum mechanical calculations are powerful tools for elucidating the electronic structure and properties of molecules. For 3-Bromo-2-(trifluoromethylthio)pyridine, these methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry and vibrational frequencies of molecules. In a DFT study of a related compound, 3-bromo-2-hydroxypyridine, the B3LYP functional with the 6-311++G(d,p) basis set was used to obtain the most stable conformation and to confirm that the optimized geometry corresponds to a minimum on the potential energy surface. nih.gov Similar calculations for this compound would provide crucial information about its bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its chemical behavior.

A structural and spectroscopic study of the Br2...3-Br-pyridine complex also utilized DFT calculations with different parametrizations to determine the structure and Raman vibrational spectrum of the complex. nih.gov For this compound, DFT calculations would be essential to predict its infrared and Raman spectra, aiding in its experimental identification and characterization.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. rsc.org A smaller gap generally implies higher reactivity. rsc.org

For this compound, the presence of the electron-withdrawing trifluoromethylthio group and the bromine atom is expected to influence the energies of the frontier orbitals significantly. In a study on substituted quinoline (B57606) derivatives, it was observed that electron-withdrawing groups like -CF3 and -NO2 led to a notable decrease in the HOMO-LUMO energy gap, thereby enhancing the chemical reactivity of the molecules. rsc.org A similar effect would be anticipated for this compound.

The distribution of the HOMO and LUMO across the molecule is also crucial. The HOMO is likely to be localized on the pyridine (B92270) ring and the sulfur atom, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be distributed over the pyridine ring and the electron-withdrawing trifluoromethyl group. The specific distribution would pinpoint the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential, indicating a site susceptible to nucleophilic attack. A study on substituted pyridines demonstrated how MEP analysis could reveal differences in susceptibility to N-oxidation based on the location and accessibility of the minimum electrostatic potential near the nitrogen atom. quimicaorganica.org Similarly, the bromine atom would also influence the electrostatic potential, with a region of positive potential (the σ-hole) along the C-Br bond axis, making it a potential site for halogen bonding interactions.

Reaction Pathway Elucidation

Computational chemistry plays a vital role in mapping out the potential reaction pathways for a given chemical transformation, providing insights into the feasibility and mechanism of reactions.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The analysis of transition states is crucial for understanding the kinetics of a reaction. Computational methods, particularly DFT, can be used to locate and characterize transition state structures. This involves identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

For reactions involving this compound, such as nucleophilic aromatic substitution, transition state analysis would reveal the geometry of the intermediate species and the key bond-breaking and bond-forming events. For instance, in a nucleophilic substitution at the bromine-bearing carbon, the transition state would show the partial formation of the new bond with the nucleophile and the partial breaking of the C-Br bond.

An energy profile, or reaction coordinate diagram, plots the change in potential energy as a function of the reaction progress. It provides a visual representation of the thermodynamics and kinetics of a reaction, including the energies of the reactants, products, intermediates, and transition states. The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, computational studies could generate energy profiles for various potential reactions. For example, in a nucleophilic substitution reaction, the energy profile would show the energy barrier that must be overcome for the reaction to proceed. Theoretical studies on the nucleophilic substitution of pyridine derivatives have shown that such reactions typically proceed through an addition-elimination mechanism, involving a high-energy intermediate. nih.govquimicaorganica.org The energy profile would quantify the stability of this intermediate and the activation energies for its formation and subsequent decomposition to products.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

A comprehensive review of the computational and theoretical chemistry of this compound reveals a notable absence of specific research into its conformational analysis, the impact of solvents on its reactivity, and the prediction of its spectroscopic parameters. Extensive searches of scholarly databases and computational chemistry literature yielded no dedicated studies on this particular molecule.

This lack of specific data prevents a detailed discussion and the creation of data tables for the following topics as outlined in the requested article structure:

Prediction of Spectroscopic Parameters (Computational):While computational methods are routinely used to predict spectroscopic data such as NMR (¹H, ¹³C, ¹⁹F), IR, and UV-Vis spectra, no such predictions have been published for this compound. These theoretical spectra, when compared with experimental data, are invaluable for structural elucidation and for understanding the electronic structure of a molecule.

Due to the absence of research in these specific areas, it is not possible to provide the detailed research findings and data tables as requested. The generation of an authoritative and scientifically accurate article on the computational and theoretical chemistry of this compound is therefore not feasible at this time.

Derivatization and Synthetic Applications of 3 Bromo 2 Trifluoromethylthio Pyridine As a Building Block

Utilization in C-C Bond Formation

The carbon-bromine bond in 3-bromo-2-(trifluoromethylthio)pyridine serves as a key handle for the construction of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules.

Construction of Biaryl and Heterobiaryl Systems via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for constructing biaryl and heterobiaryl frameworks. libretexts.orgharvard.edu For a substrate like this compound, a typical Suzuki-Miyaura reaction would involve its reaction with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 |

| PdCl₂(dppf) | - | NaOH | Tetrahydrofuran | 120 |

This table represents typical conditions used for Suzuki-Miyaura reactions with various bromopyridines and may be applicable to this compound. Specific optimization would be required. mdpi.comwikipedia.org

The electronic properties of the trifluoromethylthio group are expected to influence the efficiency of the coupling. This reaction is crucial for synthesizing molecules with extended π-systems, which are of interest in materials science and medicinal chemistry.

Alkylation and Arylation Reactions

Beyond the Suzuki-Miyaura coupling, other cross-coupling methods can be employed for alkylation and arylation. The Ullmann reaction, a copper-catalyzed coupling, can be used to form aryl-aryl bonds, although it often requires harsher conditions than palladium-catalyzed methods. organic-chemistry.orgnih.gov Modern variations of the Ullmann reaction have improved its scope and applicability. organic-chemistry.org

Introduction of Diverse Functional Groups

The versatility of this compound extends to the introduction of a range of functional groups through substitution of the bromine atom. These transformations are critical for fine-tuning the electronic and steric properties of the resulting molecules.

Amidation and Amination Reactions

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and agrochemical synthesis. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that efficiently couples aryl halides with a wide variety of amines and amides. nih.gov This reaction is known for its broad substrate scope and functional group tolerance. wuxiapptec.com

For this compound, a Buchwald-Hartwig amination would typically involve reacting it with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. mdpi.com The choice of ligand is crucial for the success of the reaction and often requires screening to find the optimal conditions.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | THF | Reflux |

| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 |

| Ni(acac)₂ | - | - | - | - |

This table illustrates common conditions for Buchwald-Hartwig amination reactions and serves as a guide for potential reactions with this compound. nih.govwuxiapptec.com

Alternatively, the Ullmann condensation offers a copper-catalyzed route to aryl amines, though it generally requires higher temperatures. organic-chemistry.org

Oxygen-Containing Linkages (e.g., Ether Formation)

The synthesis of aryl ethers from aryl halides can be accomplished through several methods. The Ullmann ether synthesis is a classic copper-catalyzed reaction between an aryl halide and an alcohol or phenol. organic-chemistry.org This reaction typically requires a base to deprotonate the alcohol, forming an alkoxide that then displaces the halide on the aromatic ring via a copper-mediated pathway.

Table 3: General Conditions for Ullmann Ether Synthesis

| Copper Source | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| CuI | K₂CO₃ | Pyridine (B92270) | Reflux |

| CuBr | Cs₂CO₃ | DMF | 120 |

| Copper Powder | KOH | - | >160 |

This table provides representative conditions for the Ullmann ether synthesis, which could be adapted for the reaction of this compound with various alcohols or phenols.

A more modern alternative is the Buchwald-Hartwig ether synthesis, which utilizes a palladium catalyst and proceeds under milder conditions than the traditional Ullmann reaction.

Substitution of Bromine with Other Halogens or Pseudohalogens

The bromine atom of this compound can be replaced with other halogens or pseudohalogens, further expanding its synthetic utility. A classic example is the Finkelstein reaction, which involves the exchange of one halogen for another. While typically used for alkyl halides, aromatic Finkelstein reactions can be achieved, often with the aid of a copper catalyst, to replace bromine with iodine. This transformation can be useful as aryl iodides are generally more reactive in cross-coupling reactions than aryl bromides.

Furthermore, the bromine can be substituted by pseudohalides such as the cyano group. Palladium-catalyzed cyanation reactions provide a direct route to aryl nitriles. These reactions often employ a cyanide source like zinc cyanide or potassium ferrocyanide in the presence of a palladium catalyst. The resulting nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a new range of derivatives.

Role as a Precursor for Complex Heterocyclic Architectures

The utility of this compound as a precursor for constructing more elaborate heterocyclic systems is primarily centered on the reactivity of the carbon-bromine bond. This bond is amenable to cleavage and formation of new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Such transformations are fundamental in synthesizing fused heterocyclic systems, where the pyridine ring of the initial building block becomes an integral part of a larger, polycyclic architecture.

For instance, intramolecular cyclization reactions of suitably derivatized this compound can lead to the formation of novel fused pyridines. These reactions often proceed via an initial cross-coupling step to introduce a side chain that can subsequently participate in a ring-closing reaction.

Common cross-coupling reactions that can be employed for the derivatization of this compound include:

Suzuki Coupling: Reaction with organoboron compounds to form C-C bonds. researchgate.netlibretexts.orgharvard.edu

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. libretexts.orgwikipedia.orgorganic-chemistry.org

Heck Coupling: Reaction with alkenes to form substituted alkenes. libretexts.orgnih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org

The products of these initial coupling reactions can then be subjected to cyclization conditions to generate diverse heterocyclic scaffolds, such as furopyridines or thienopyridines, depending on the nature of the coupled partner and the subsequent reaction conditions. researchgate.netresearchgate.net The trifluoromethylthio group, being a strong electron-withdrawing group, can influence the regioselectivity of these cyclization reactions.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst System (General) | Resulting Bond |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | C-C (alkynyl) |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (alkenyl) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | C-N |

This table presents generalized catalyst systems. Specific conditions may vary.

Stereoselective and Regioselective Applications

The application of this compound in stereoselective and regioselective synthesis is a nuanced area, largely dependent on the directing effects of the substituents and the choice of reaction conditions.

Regioselectivity:

In reactions involving further substitution on the pyridine ring, the existing bromo and trifluoromethylthio groups play a crucial role in directing the position of incoming electrophiles or nucleophiles. However, the primary site of reactivity for derivatization is the bromine atom at the C-3 position. In cross-coupling reactions on poly-halogenated pyridines, the relative reactivity of different halogen atoms can be exploited to achieve regioselective substitution. For instance, in a molecule with both bromine and iodine, the C-I bond is typically more reactive towards palladium catalysts in Suzuki or Sonogashira couplings, allowing for selective functionalization at the iodinated position. wikipedia.org While this compound itself does not present this specific challenge, in more complex derivatives, understanding the relative reactivity of different leaving groups is key to controlling regioselectivity.

Palladium-catalyzed reactions on substituted bromopyridines have been shown to proceed with high regioselectivity, targeting the C-Br bond. nih.gov For example, the Sonogashira coupling of 3,5-dibromo-2-pyrone with various alkynes occurs regioselectively at the 3-position. nih.gov This suggests that similar regiocontrol could be expected in reactions with this compound.

Stereoselectivity:

The direct involvement of this compound in generating stereocenters is less direct. However, it can serve as a scaffold upon which stereoselective transformations are performed. For example, a substituent introduced via a cross-coupling reaction could be designed to undergo a subsequent diastereoselective or enantioselective reaction.

The development of atropisomeric biaryls through stereoselective Suzuki-Miyaura coupling is an area of significant interest. beilstein-journals.org While not specifically documented for this compound, related studies on ortho-substituted arylpyridines demonstrate that restricted rotation around a newly formed C-C bond can lead to stable atropisomers. The steric bulk of the trifluoromethylthio group in conjunction with a newly introduced ortho-substituent on an adjacent aryl ring could potentially lead to the formation of atropisomers.

Table 2: Examples of Regio- and Stereoselective Reactions on Related Structures

| Reaction Type | Substrate Example | Key Feature | Reference |

| Regioselective Suzuki Coupling | 3,4,5-tribromo-2,6-dimethylpyridine | Selective substitution at different bromine positions | beilstein-journals.org |

| Regioselective Sonogashira Coupling | 3,5-dibromo-2-pyrone | Selective coupling at the C-3 position | nih.gov |

| Atropselective Suzuki Coupling | 3,4,5-tribromo-2,6-dimethylpyridine | Formation of stable atropisomers | beilstein-journals.org |

This table illustrates concepts of regioselectivity and stereoselectivity on similar heterocyclic systems, as direct examples for this compound are not available.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the electronic environment of nuclei within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, one can assemble a complete picture of the molecular connectivity and electronic distribution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of a molecule. researchgate.net For 3-Bromo-2-(trifluoromethylthio)pyridine, the chemical shifts of the three aromatic protons and six carbons are dictated by the electronic effects of the substituents and the nitrogen heteroatom.

The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, generally causing the ring protons and carbons to shift downfield compared to benzene (B151609). The bromine atom at the C-3 position exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect, leading to a complex influence on the surrounding nuclei. The trifluoromethylthio (-SCF₃) group at the C-2 position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.

This combination of substituents leads to a predictable, albeit complex, pattern of chemical shifts. The proton at C-6, being adjacent to the nitrogen, is expected to be the most downfield. The protons at C-4 and C-5 will appear in the aromatic region, with their precise shifts influenced by coupling to each other and by the electronic push-and-pull of the substituents.

In the ¹³C NMR spectrum, the carbon atom directly attached to the trifluoromethylthio group (C-2) and the bromine atom (C-3) would be significantly affected. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | H-4 | 7.0 - 7.5 | Doublet of doublets (dd) |

| H-5 | 7.6 - 8.1 | Doublet of doublets (dd) | |

| H-6 | 8.2 - 8.7 | Doublet of doublets (dd) | |

| ¹³C | C-2 | 145 - 155 | Quartet (q, due to C-F coupling) |

| C-3 | 115 - 125 | Singlet (s) | |

| C-4 | 120 - 130 | Singlet (s) | |

| C-5 | 135 - 145 | Singlet (s) | |

| C-6 | 148 - 158 | Singlet (s) | |

| -CF₃ | 125 - 135 | Quartet (q, J(C-F) ≈ 300 Hz) |

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds. Given that ¹⁹F is a 100% abundant spin-½ nucleus, it provides strong signals without the need for isotopic enrichment. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, as the three fluorine atoms of the trifluoromethyl group are chemically equivalent.

The chemical shift of this singlet provides a unique electronic signature of the -SCF₃ group. This technique is particularly valuable for monitoring chemical reactions. Any transformation that alters the electronic environment of the pyridine ring or directly involves the -SCF₃ group would result in a corresponding shift in the ¹⁹F signal, making it a powerful diagnostic tool for tracking reaction progress and identifying byproducts.

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's complete structure. slideshare.net These experiments correlate different nuclei based on through-bond or through-space interactions. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling. libretexts.org For this compound, a COSY spectrum would display cross-peaks connecting the adjacent protons on the pyridine ring: H-4 with H-5, and H-5 with H-6. This confirms their connectivity in the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com An HSQC spectrum would show distinct correlation peaks for the C4-H4, C5-H5, and C6-H6 pairs, allowing for the definitive assignment of both the proton and carbon signals for these positions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques, as it reveals correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). youtube.comyoutube.com This is vital for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from H-4 to carbons C-2, C-3, C-5, and C-6, and from H-6 to carbons C-2, C-4, and C-5. Crucially, it could also reveal a correlation between the pyridine protons (e.g., H-4) and the carbon of the trifluoromethyl group, confirming the placement of the -SCF₃ substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond coupling, NOESY identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. youtube.com A NOESY spectrum would show a cross-peak between H-6 and H-5, similar to COSY. More importantly, it could reveal a through-space correlation between the proton at C-3 (if it were present) and the fluorine atoms of the trifluoromethylthio group, or between H-4 and the bromine atom, providing valuable conformational information.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. For this compound, electron ionization (EI) would likely be used.

The mass spectrum would show a molecular ion peak (M⁺•). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺• and [M+2]⁺•) of nearly equal intensity, immediately confirming the presence of a single bromine atom.

The fragmentation pathway can be predicted based on the stability of potential fragments. Common fragmentation patterns for such heterocyclic compounds involve the loss of substituents and cleavage of the ring itself. researchgate.netsapub.org

Plausible Fragmentation Pathway:

Initial ionization to form the molecular ion [C₆H₃BrF₃NS]⁺•.

Loss of a bromine radical (•Br) to yield the [C₆H₃F₃NS]⁺ ion.

Loss of a trifluoromethyl radical (•CF₃) to give the [C₅H₃BrNS]⁺ ion. This is a common fragmentation for trifluoromethyl-containing compounds.

Cleavage of the C-S bond to lose the entire trifluoromethylthio radical (•SCF₃), resulting in a [C₅H₃BrN]⁺• ion.

Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation for pyridine derivatives.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula |

| 273 | Molecular Ion [M]⁺• | [C₆H₃⁷⁹BrF₃NS]⁺• |

| 194 | [M - Br]⁺ | [C₆H₃F₃NS]⁺ |

| 204 | [M - CF₃]⁺ | [C₅H₃⁷⁹BrNS]⁺ |

| 157 | [M - SCF₃]⁺• | [C₅H₃⁷⁹BrN]⁺• |

| 78 | [Pyridine]⁺• (after rearrangement and loss of Br, SCF₃) | [C₅H₄N]⁺• |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous structural model.

The analysis would yield precise measurements of:

Bond Lengths: The exact lengths of all covalent bonds (C-C, C-N, C-H, C-Br, C-S, S-C, C-F).

Bond Angles: The angles between all bonded atoms, revealing the geometry around each atom (e.g., the trigonal planar geometry of the aromatic carbons).

Crystal Packing: The analysis reveals how individual molecules pack together in the crystal lattice. This can uncover important intermolecular interactions, such as π-stacking between pyridine rings or halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic species on an adjacent molecule. researchgate.netrsc.org This information is invaluable for understanding the solid-state properties of the material.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.

For this compound, the IR and Raman spectra would be complementary and provide a detailed fingerprint of the molecule. Key expected vibrational bands include:

Aromatic C-H Stretching: Typically found in the 3000-3100 cm⁻¹ region.

C=C and C=N Ring Stretching: A series of sharp bands between 1400 and 1600 cm⁻¹, characteristic of the pyridine ring.

C-F Stretching: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands, typically in the 1100-1300 cm⁻¹ region.

C-S Stretching: A weaker band expected in the 600-800 cm⁻¹ range.

C-Br Stretching: A low-frequency absorption, typically found between 500 and 650 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations appear as strong bands in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern on the ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Medium to Strong |

| Trifluoromethyl (-CF₃) | Symmetric/Asymmetric Stretch | 1100 - 1300 | Very Strong |

| Thioether (C-S) | Stretching | 600 - 800 | Weak to Medium |

| Bromo-Aryl (C-Br) | Stretching | 500 - 650 | Medium to Strong |

| Aromatic C-H | Out-of-Plane Bending | 700 - 900 | Strong |

Environmental Degradation Pathways and Chemical Transformations

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes. For 3-Bromo-2-(trifluoromethylthio)pyridine, the primary abiotic degradation pathways are expected to be photochemical degradation and hydrolysis.

Photochemical degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The pyridine (B92270) ring and the carbon-bromine bond are known to be susceptible to photolytic cleavage. It is anticipated that the primary photochemical degradation pathway for this compound would involve the cleavage of the C-Br bond. Studies on other brominated aromatic compounds have shown that photolysis can lead to debromination, forming radical species that can then participate in further reactions. nih.govnih.gov For instance, the photolysis of bromophenols under UV irradiation has been observed to yield organic radicals and hydrated electrons, leading to debromination. nih.gov A similar process could be expected for this compound, leading to the formation of 2-(trifluoromethylthio)pyridine.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis under typical environmental pH ranges (around 4 to 9) is a key factor in its environmental persistence. The C-Br bond on the pyridine ring can be susceptible to hydrolysis, although this process is generally slow for aryl halides under neutral conditions.

The trifluoromethylthio group (-SCF3) is known to be a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring. researchgate.net Research on related compounds, such as S-ethyl trifluorothioacetate, has shown that the trifluoroacetyl group can undergo hydrolysis, although the rate is dependent on the leaving group. researchgate.net In the case of this compound, the pyridine ring itself is the larger part of the molecule, and hydrolysis of the -SCF3 group would likely be a slower process compared to other potential transformations. The stability of similar compounds suggests that hydrolysis under normal environmental conditions would not be a rapid degradation pathway. nih.gov

Chemical Transformation under Simulated Environmental Stress

To better understand the environmental fate of chemicals, researchers often use simulated environmental stress conditions, such as the presence of oxidizing agents or reducing conditions, which can occur in various environmental compartments.

Oxidation is a likely transformation pathway for this compound in the environment, particularly in the presence of reactive oxygen species like hydroxyl radicals (•OH) in the atmosphere or in sunlit surface waters. The pyridine nitrogen is susceptible to oxidation, which would lead to the formation of this compound N-oxide. The oxidation of pyridine derivatives to their corresponding N-oxides is a well-documented reaction. serdp-estcp.mil

The sulfur atom in the trifluoromethylthio group is also a potential site for oxidation. Oxidation of aryl trifluoromethyl sulfides has been shown to yield the corresponding sulfoxides (Ar-S(O)CF3) and, under stronger conditions, sulfones (Ar-S(O)2CF3). rsc.org Therefore, under environmental oxidative stress, this compound could be transformed into 3-Bromo-2-(trifluoromethylsulfinyl)pyridine and potentially 3-Bromo-2-(trifluoromethylsulfonyl)pyridine. These oxidized products may have different environmental mobility and toxicity profiles compared to the parent compound.